Benzofuran derivatives, including those with a phenyl group, have been explored for their potential as fluorescent probes in biological applications. These probes can bind to specific molecules or cellular components, allowing researchers to visualize them in living cells. For example, a study published in the Journal of Medicinal Chemistry describes the development of benzofuran-based fluorescent probes for imaging reactive oxygen species in cells. Similar research could be conducted with (5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone to investigate its potential as a fluorescent probe for specific biological targets.
Some benzofuran derivatives have been shown to exhibit antibacterial activity. A study published in Bioorganic & Medicinal Chemistry Letters explored the antibacterial properties of various benzofuran derivatives and found that some compounds displayed promising activity against specific bacterial strains []. While research on the specific antibacterial activity of (5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone is lacking, further studies could be conducted to investigate its potential as an antibacterial agent.
(5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone, with the chemical formula C15H10O3 and a molecular weight of 238.24 g/mol, is a compound characterized by its unique structure that includes a benzofuran moiety and a phenyl group. This compound is classified as an irritant, necessitating careful handling to avoid skin and eye contact . Its physical properties include a predicted density of 1.302 g/cm³, a melting point between 182-184°C, and a boiling point of approximately 417.1°C .
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .
Research indicates that (5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer studies. Ongoing investigations are focused on its therapeutic potential against various diseases, suggesting a promising avenue for future medicinal applications .
The synthesis of (5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone typically involves cyclization reactions of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones under basic conditions. Industrial production may utilize optimized methods such as continuous flow reactors and advanced purification techniques like flash column chromatography to enhance yield and purity .
This compound has several applications across different fields:
Several compounds share structural similarities with (5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Hydroxybenzofuran | C8H6O3 | Lacks the phenyl group; simpler structure |
| Benzofuran-2-carboxylic acid | C9H6O3 | Contains a carboxylic acid functional group |
| 2-(Phenyl)-4H-chromen-4-one | C15H10O2 | Chromenone structure; different functional groups |
The uniqueness of (5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone lies in its combination of both hydroxyl and carbonyl functionalities within a benzofuran framework, which may confer distinct biological activities not present in the similar compounds listed above. Its specific interactions and reactivity patterns may also differ significantly due to the presence of the phenyl group, making it a valuable target for further research in medicinal chemistry .
Transition metal catalysis has emerged as a cornerstone for synthesizing complex benzofuran derivatives, offering precise control over regioselectivity and functionalization. Below is a detailed analysis of key strategies for constructing the 5-hydroxy-1-benzofuran-3-yl core with a phenyl ketone moiety.
Palladium catalysts enable oxidative cyclization of O-aryl vinylogous esters into hydrodibenzofuran derivatives, which can be functionalized to target the desired compound. A representative method involves:
Key Advantages:
| Substrate Type | Catalyst System | Oxidant | Yield (%) | Reference |
|---|---|---|---|---|
| O-aryl vinylogous esters | Pd(OAc)₂, PPh₃ | O₂ | 65–80 | |
| 2-Allylphenols | PdCl₂(CH₃CN)₂, Et₃N | – | 70–85 |
Iron(III)- or copper-catalyzed approaches enable direct C–O bond formation between aryl ketones and hydroxyl groups. For example:
Mechanistic Insights:
Rhodium and gold catalysts enable chemodivergent synthesis through alkyne activation:
Applications:
Oxidative coupling strategies leverage β-dicarbonyl compounds (e.g., 1,3-diketones) to construct the benzofuran scaffold. These methods are particularly effective for introducing the 5-hydroxy group.
PhI(OAc)₂ (PIDA) facilitates tandem oxidative coupling and cyclization of β-dicarbonyl compounds with hydroquinones:
Example:
| β-Dicarbonyl Precursor | Hydroquinone Derivative | Yield (%) | Reference |
|---|---|---|---|
| Cyclohexanedione | 2,3-Dimethoxyhydroquinone | 89 | |
| Pentanedione | 2,5-Dimethylhydroquinone | 76 |
A metal-free approach employs iodine, TBHP, and sodium azide for intramolecular oxidative coupling:
Key Features:
Manganese(III) acetate generates electron-deficient radicals from 1,3-dicarbonyl compounds, enabling oxidative coupling with enolates:
Limitations:
Microwave irradiation accelerates reaction kinetics, enabling rapid synthesis of benzofuran derivatives. Below are optimized protocols for (5-hydroxy-1-benzofuran-3-yl)(phenyl)methanone.
Eaton’s reagent (POCl₃/MeSO₃H) promotes cyclodehydration of α-phenoxy ketones under microwave conditions:
Advantages:
| Substrate Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| α-Phenoxy aliphatic ketones | Eaton’s reagent, 10°C | 53–89 | |
| β-Phenoxy propiophenone | Eaton’s reagent, 0°C | 39 |
A sequential FeCl₃/Pd catalysis enables iodination and cyclization in a single vessel:
Optimization:
Microwave-assisted synthesis of pyrazolyl benzofuran derivatives demonstrates adaptability for functional group diversification:
Applications:
The antitumor activity of (5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone and related benzofuran derivatives demonstrates particular efficacy against hormone-dependent cancers, with extensive research focusing on breast cancer cell lines and estrogen receptor-mediated pathways [10] [11]. The benzofuran scaffold has been identified as a promising framework for the development of estrogen receptor inhibitors, with compounds exhibiting selective binding affinity and antiproliferative effects [9] [10].
Benzofuran derivatives containing hydroxyl substituents at strategic positions have demonstrated significant binding interactions with estrogen alpha receptors [9]. Research conducted on similar benzofuran-based compounds has revealed that the presence of hydroxyl groups enhances binding affinity to estrogen receptor alpha compared to estrogen receptor beta, with selectivity ratios ranging from 2.5 to 236 times [9]. The structural features of (5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone, particularly the hydroxyl group at the 5-position, contribute to these selective interactions through hydrogen bonding mechanisms [9] [10].
Studies on related benzofuran derivatives have shown inhibitory concentrations against estrogen receptor-positive breast cancer cell lines, with compounds demonstrating antiproliferative activity in the micromolar range [10]. The compound 2-benzoyl-3-methyl-6-[2-(morpholin-4-yl)ethoxy]benzofuran hydrochloride, a structurally related derivative, exhibited excellent activity against anti-estrogen receptor-dependent breast cancer cells with minimal toxicity to estrogen receptor-independent cell lines [10].
The benzofuran-3-yl(phenyl)methanone scaffold has been identified as a novel class of Sirtuin 1 inhibitors, with significant implications for cancer treatment [2] [23]. Research has demonstrated that compounds with this structural framework bind to the C-pocket of Sirtuin 1, forming hydrophobic interactions with key amino acid residues including Phenylalanine 273, Phenylalanine 312, and Isoleucine 347 [2]. The (2,5-dihydroxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone analog showed enhanced inhibition compared to non-hydroxylated variants [2].
The mechanism of Sirtuin 1 inhibition involves blocking the transformation of nicotinamide adenine dinucleotide to its productive conformation, thereby inhibiting deacetylase activity [2]. This inhibition leads to upregulation of p53 acetylation at the cellular level, promoting apoptosis in cancer cells [2]. The binding mode has been validated through structural modifications and kinetic studies, confirming the therapeutic potential of this molecular framework [2].
| Cell Line | IC50 Range (μM) | Selectivity Index | Reference Compound |
|---|---|---|---|
| MCF-7 | 1.48 - 7.1 | 2.5-5.0 | Staurosporine |
| A549 | 6.27 - 21.63 | 3.2-4.8 | Doxorubicin |
| HeLa | 3.18 - 6.36 | 2.1-3.7 | Cisplatin |
| HCT116 | 3.27 - 6.60 | 2.8-4.2 | 5-Fluorouracil |
The cytotoxic activity of benzofuran derivatives against various cancer cell lines demonstrates significant potency, with several compounds exhibiting IC50 values in the low micromolar range [27] [28]. Compound 4n showed particularly strong activity against HeLa cells with an IC50 of 3.18 micromolar, surpassing the activity of standard chemotherapeutic agents [27]. The structure-activity relationship studies indicate that electron-donating groups such as methoxy and hydroxyl substituents enhance anticancer activity, while electron-withdrawing groups tend to reduce potency [27] [28].
The antimicrobial properties of (5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone and related benzofuran derivatives have been extensively investigated against a broad spectrum of bacterial and fungal pathogens, including multidrug-resistant strains [12] [13] [15]. The benzofuran scaffold demonstrates significant potential as an antimicrobial agent, with research indicating effectiveness against both Gram-positive and Gram-negative bacteria [14] [15].
Benzofuran derivatives containing hydroxyl substituents have demonstrated excellent antibacterial activity against multiple bacterial strains [15]. Research has shown that compounds with hydroxyl groups at the C-6 position of the benzofuran ring exhibit superior activity compared to those without hydroxyl substituents [15]. The minimum inhibitory concentration values for hydroxylated benzofuran derivatives range from 0.39 to 6.25 micrograms per milliliter against various bacterial strains [15] [30].
Studies on benzofuran derivatives have revealed specific activity against methicillin-resistant Staphylococcus aureus, with some compounds showing minimum inhibitory concentration values as low as 0.78 micrograms per milliliter [15]. The antibacterial efficacy appears to be enhanced by the presence of hydroxyl groups at strategic positions, particularly at the 3- and 4-positions of phenyl substituents [15].
The antifungal activity of benzofuran derivatives has been evaluated against various fungal strains, including Candida albicans, Aspergillus species, and Fusarium species [12] [13]. Compounds containing benzofuran moieties with specific substituent patterns have shown promising antifungal properties, with minimum inhibitory concentrations ranging from 14.90 to 29.92 millimolar against tested organisms [15].
Research has indicated that benzofuran derivatives with bromo substituents demonstrate enhanced antifungal activity compared to unsubstituted analogs [15]. The presence of electron-withdrawing groups in the ortho position of the benzofuran ring and para position of the aryl ring tends to increase antimicrobial potency [15].
| Bacterial Strain | MIC Range (μg/mL) | Resistance Pattern | Mechanism of Action |
|---|---|---|---|
| MRSA | 0.78 - 3.12 | β-lactam resistant | Cell wall synthesis inhibition |
| E. coli | 5.5 - 7.5 | Multiple resistance | Membrane disruption |
| B. subtilis | 0.78 - 6.25 | Standard susceptible | Enzyme inhibition |
| P. aeruginosa | 0.78 - 6.25 | Multidrug resistant | Efflux pump inhibition |
The mechanism of antimicrobial action of benzofuran derivatives involves multiple pathways, including disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with vital metabolic processes [14] [15]. Molecular docking studies have revealed that active benzofuran compounds interact with key bacterial enzymes such as glucosamine-6-phosphate synthase, with binding energies ranging from -4.85 to -5.27 kilojoules per mole [15].
The structural requirements for optimal antimicrobial activity include the presence of hydroxyl groups at specific positions, with compounds lacking these groups showing significantly reduced or absent activity [15]. This structure-activity relationship provides valuable insights for the development of new antimicrobial agents based on the benzofuran scaffold [14] [15].
The anti-inflammatory properties of (5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone and related benzofuran derivatives are primarily mediated through modulation of the Nuclear Factor Kappa B signaling pathway, along with interactions with Mitogen-Activated Protein Kinase pathways [17] [21] [22]. These compounds have demonstrated significant potential as anti-inflammatory agents, with research indicating their ability to suppress inflammatory mediator production and regulate key inflammatory signaling cascades [20] [21].
Benzofuran derivatives have been identified as effective inhibitors of Nuclear Factor Kappa B signaling, with compounds demonstrating dose-dependent inhibition of key pathway components [17] [21]. Research on benzofuran-heterocyclic hybrids has shown that compound 5d, a piperazine-benzofuran hybrid, significantly inhibits phosphorylation levels of Inhibitor of Kappa B Kinase alpha/beta, Inhibitor of Kappa B alpha, and p65 subunit in lipopolysaccharide-stimulated cellular models [21] [22].
The mechanism of Nuclear Factor Kappa B inhibition involves direct interaction with pathway components, preventing the nuclear translocation of the p65 subunit and subsequent transcriptional activation of inflammatory genes [21]. Studies have demonstrated that benzofuran derivatives can reduce the expression of pro-inflammatory cytokines including Tumor Necrosis Factor alpha, Interleukin-6, and Interleukin-1 beta in both cellular and tissue models [21] [22].
The anti-inflammatory activity of benzofuran derivatives extends to the modulation of Mitogen-Activated Protein Kinase pathways, including Extracellular Signal-Regulated Kinase, c-Jun N-terminal Kinase, and p38 pathways [21] [22]. Research has shown that benzofuran compounds can inhibit the phosphorylation of these key signaling proteins in a concentration-dependent manner [21].
Studies on benzofuran-piperazine hybrids have revealed IC50 values for Nitric Oxide inhibition ranging from 52.23 to 80 micromolar, with low cytotoxicity profiles [21] [22]. The compounds demonstrate excellent inhibitory effects on the generation of Nitric Oxide, with some derivatives achieving up to 46.1% inhibition at 40 micromolar concentrations [21].
Benzofuran derivatives have demonstrated significant inhibitory activity against Cyclooxygenase enzymes, particularly Cyclooxygenase-2, which plays a crucial role in inflammatory processes [20] [21]. Fluorinated benzofuran compounds have shown IC50 values ranging from 1.1 to 20.5 micromolar for Prostaglandin E2 inhibition [20].
The anti-inflammatory profile of benzofuran derivatives includes suppression of multiple inflammatory mediators, with IC50 values ranging from 1.2 to 9.04 micromolar for Interleukin-6, 1.5 to 19.3 micromolar for Chemokine (C-C) Ligand 2, and 2.4 to 5.2 micromolar for Nitric Oxide [20]. These compounds have also demonstrated effectiveness in in vivo models of inflammation, including the zymosan-induced air pouch model [20].
| Inflammatory Mediator | IC50 Range (μM) | Inhibition Mechanism | Pathway Involvement |
|---|---|---|---|
| Nitric Oxide | 2.4 - 52.23 | iNOS suppression | NF-κB/MAPK |
| TNF-α | 1.2 - 9.04 | Transcriptional inhibition | NF-κB |
| IL-6 | 1.2 - 9.04 | Cytokine suppression | NF-κB/MAPK |
| PGE2 | 1.1 - 20.5 | COX-2 inhibition | Arachidonic acid |
| CCL2 | 1.5 - 19.3 | Chemokine regulation | MAPK |
The structure-activity relationship studies for anti-inflammatory activity have revealed that the presence of fluorine, bromine, hydroxyl, and carboxyl groups enhances the biological effects of benzofuran derivatives [20]. The benzofuran scaffold provides a versatile platform for the development of selective anti-inflammatory agents with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs [20] [21].
Quantitative Structure-Activity Relationship modeling has emerged as a fundamental computational approach for understanding the biological activity of (5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone and related benzofuran derivatives. The development of robust QSAR models facilitates the prediction of biological activity based on molecular descriptors, enabling rational drug design and lead optimization [1].
The application of QSAR modeling to benzofuran derivatives has demonstrated remarkable success in correlating structural features with biological activity. Studies on benzofuran/benzothiophene biphenyl derivatives as protein tyrosine phosphatase-1B inhibitors revealed excellent correlation coefficients (r = 0.86) with 76.93% of the variation in biological activity explained by the model [1]. The derived QSAR equation incorporated critical parameters including molar refractivity at the Vb position and hydrophobic substituents at the Xd position, which contributed positively to biological activity.
Multiple regression analysis techniques have been extensively employed to establish relationships between physicochemical parameters and biological activity. The systematic application of molecular descriptors such as molar refractivity, molecular weight, parachor, surface tension, density, index of refraction, and partition coefficient (log P) has proven essential for developing predictive models. These parameters effectively characterize molecular size, branching, and variations in molecular shapes that influence structure-activity relationships.
Three-dimensional QSAR modeling has provided enhanced insights into the spatial requirements for biological activity. The development of pharmacophore-based 3D-QSAR models using CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Index Analysis) methodologies has yielded superior predictive capabilities. These approaches consider steric and electrostatic fields in CoMFA models, while CoMSIA extends the analysis to include hydrophobic, hydrogen bond acceptor, and hydrogen bond donor fields.
The application of 3D-QSAR modeling to benzofuran salicylic acid derivatives as lymphoid tyrosine phosphatase inhibitors demonstrated exceptional performance with correlation coefficients (r²) of 0.9146 for training sets and excellent predictive power (Q²) of 0.7068 for test sets. The five-point pharmacophore model incorporated two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic ring features, providing critical structural insights for lead optimization.
The selection of appropriate molecular descriptors represents a critical factor in QSAR model development. Electronic descriptors derived from quantum chemical calculations, including highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, have proven valuable for understanding reactivity patterns. The energy gap between HOMO and LUMO serves as an indicator of molecular stability and reactivity, with smaller gaps suggesting higher polarizability and enhanced biological activity potential.
Topological descriptors, including connectivity indices and molecular branching parameters, provide essential information about molecular architecture. The Balaban index, Wiener index, and kappa indices have demonstrated utility in correlating molecular topology with biological activity. These parameters effectively capture the influence of molecular connectivity on biological properties, enabling the development of predictive models for structure-activity relationships.
Rigorous validation protocols ensure the reliability and predictive capability of QSAR models. Cross-validation techniques, including leave-one-out and leave-many-out approaches, provide robust assessment of model performance. External validation using independent test sets confirms the generalizability of developed models, with correlation coefficients exceeding 0.7 indicating acceptable predictive power.
Statistical parameters including the Fisher test ratio, standard error of estimation, and confidence intervals provide quantitative measures of model quality [1]. Models with high F-test ratios and low standard errors demonstrate statistical significance and reliability for predictive applications. The implementation of randomization tests further validates the robustness of structure-activity relationships against chance correlations.
| QSAR Study Parameters | Value Range | Significance |
|---|---|---|
| Correlation Coefficient (r²) | 0.82-0.91 | Model Quality |
| Cross-validation (Q²) | 0.70-0.85 | Predictive Power |
| External Validation (r²pred) | 0.71-0.89 | Generalizability |
| F-test Ratio | 21.1-42.7 | Statistical Significance |
| Standard Error | 0.23-0.45 | Model Precision |
| Training Set Size | 15-106 | Data Coverage |
Molecular docking studies have provided crucial insights into the binding interactions between (5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone derivatives and estrogen receptor alpha (ERα), elucidating the molecular basis for selective estrogen receptor modulation. These computational investigations have revealed the structural determinants governing receptor binding affinity and selectivity, facilitating the rational design of novel therapeutic agents.
The estrogen receptor alpha ligand-binding domain presents a well-defined hydrophobic cavity that accommodates benzofuran derivatives through multiple molecular interactions. Crystal structure analysis of ERα complexes has revealed the critical role of residues Glu353, Arg394, Leu387, and Phe404 in ligand recognition and binding. The hydroxyl group at position 5 of the benzofuran ring forms essential hydrogen bonds with Glu353, while the phenyl substituent engages in hydrophobic interactions with the receptor binding pocket.
Computational docking studies using AutoDock 4.2 have demonstrated that benzofuran derivatives exhibit binding affinities ranging from nanomolar to micromolar concentrations. The 5-hydroxy derivatives consistently showed higher binding affinities compared to 6-hydroxy analogs by approximately 10-fold, indicating the critical importance of hydroxyl group positioning for optimal receptor interaction.
The systematic analysis of benzofuran derivatives has revealed key structural features that determine estrogen receptor selectivity. Substituted 2-phenylbenzofuran compounds with hydroxyl groups at positions 5 or 6 demonstrated differential binding preferences for ERα versus ERβ subtypes. The presence of small hydrophobic substituents at the 4'-position of the phenyl ring enhanced binding affinity through interactions with accessory binding cavities within the receptor.
Molecular docking investigations of 5,6-dihydroxybenzofuran derivatives identified the two hydroxyl groups at C-5 and C-6 positions as essential pharmacophore elements for ERα binding. The phenyl ring at C-2 position contributed significantly to binding affinity through π-π stacking interactions with aromatic residues in the receptor binding site. These findings provide critical guidance for the design of selective estrogen receptor modulators with improved therapeutic profiles.
Detailed analysis of docking poses has revealed the preferred binding orientations of benzofuran derivatives within the ERα binding pocket. The benzofuran core typically adopts a planar conformation that maximizes van der Waals interactions with the hydrophobic residues lining the binding cavity. The hydroxyl substituents form critical hydrogen bonds with polar residues, while the phenyl group extends into hydrophobic regions of the binding site.
Quantum Mechanics Polarized Ligand Docking (QPLD) studies have provided enhanced accuracy in predicting binding modes by incorporating quantum mechanical effects in ligand-receptor interactions. These advanced computational approaches demonstrated that 3-acyl-5-hydroxybenzofuran derivatives exhibit binding affinities correlating with their antiproliferative activities against MCF-7 breast cancer cells, with IC₅₀ values ranging from 43.08 μM for the most active compound.
The development of ERα-selective versus ERβ-selective ligands has been facilitated by detailed structural analysis of receptor subtype differences. Amino acid composition variations in the ligand-binding domains of ERα and ERβ create distinct binding environments that can be exploited for selective ligand design. The incorporation of specific substituents at strategic positions on the benzofuran scaffold has enabled the development of compounds with greater than 100-fold selectivity for ERβ over ERα.
Molecular dynamics simulations have provided additional insights into the temporal stability of ligand-receptor complexes, revealing the dynamic nature of binding interactions. These studies demonstrated that stable complexes form through complementary shape recognition and optimal hydrogen bonding networks, with binding energies ranging from -8.5 to -10.2 kcal/mol for the most potent derivatives.
| Docking Study Results | ERα Binding | ERβ Binding | Selectivity |
|---|---|---|---|
| 2-Phenylbenzofuran | 0.744 nM | 0.038 nM | 19-fold ERβ |
| 5,6-Dihydroxybenzofuran | 2.5-15.0 μM | >50 μM | ERα selective |
| 3-Acyl-5-hydroxybenzofuran | 43.08 μM | >100 μM | ERα selective |
| 7-Substituted derivatives | 0.007-0.021 nM | <0.001 nM | >100-fold ERβ |
| Benzo[b]naphtho[1,2-d]furan | 0.021 nM | 0.00034 nM | 62-fold ERβ |
The application of computational ADME (Absorption, Distribution, Metabolism, and Excretion) prediction methods has become indispensable for optimizing the drug-like properties of (5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone derivatives. These in silico approaches enable the early identification of compounds with favorable pharmacokinetic profiles, reducing the time and cost associated with experimental screening while guiding lead optimization strategies.
The prediction of oral bioavailability represents a critical component of ADME analysis for benzofuran derivatives. Computational models utilizing molecular descriptors such as molecular weight, lipophilicity (LogP), polar surface area (TPSA), and hydrogen bonding parameters have demonstrated excellent correlation with experimental absorption data. The application of Lipinski's Rule of Five and Veber's rules provides initial screening criteria for drug-like properties, with most benzofuran derivatives exhibiting favorable compliance.
SwissADME and ADMET-lab platforms have been extensively employed for predicting intestinal absorption of benzofuran compounds. Studies on benzofuran-1,3,4-oxadiazole derivatives revealed high human intestinal absorption (HIA > 90%) for most compounds, with Caco-2 cell permeability values exceeding 0.90 log cm/s, indicating excellent absorption potential. The molecular weight range of 238-425 g/mol for benzofuran derivatives generally falls within acceptable limits for oral bioavailability.
The prediction of tissue distribution and blood-brain barrier (BBB) permeability is crucial for understanding the therapeutic potential of benzofuran derivatives in central nervous system applications. Computational models incorporating molecular descriptors such as polar surface area, hydrogen bonding capacity, and lipophilicity have demonstrated predictive accuracy for BBB permeability. Most benzofuran derivatives exhibit moderate to high BBB permeability, with LogBB values ranging from -0.5 to 0.5, indicating potential for neurological applications.
Volume of distribution at steady-state (Vdss) predictions provide insights into tissue distribution patterns of benzofuran compounds. The majority of derivatives demonstrate low to medium Vdss values, suggesting appropriate distribution characteristics for therapeutic applications. Plasma protein binding predictions indicate that benzofuran derivatives exhibit moderate to high binding affinity for human serum albumin and alpha-1-acid glycoprotein, which influences their pharmacokinetic behavior.
Cytochrome P450 (CYP) enzyme interaction prediction represents a critical aspect of ADME analysis for drug development. Computational models have identified benzofuran derivatives as potential substrates and inhibitors of various CYP isoforms, particularly CYP1A2, CYP2C9, CYP2C19, and CYP3A4. The majority of compounds demonstrate inhibitory activity against CYP2C9 and CYP2C19, which requires consideration for drug-drug interaction potential.
Metabolic stability predictions using machine learning algorithms have provided insights into the biotransformation pathways of benzofuran compounds. The presence of the hydroxyl group at position 5 creates a potential site for phase II conjugation reactions, while the phenyl substituent may undergo oxidative metabolism. These predictions guide the design of metabolically stable analogs with improved pharmacokinetic properties.
Renal clearance prediction models have been applied to assess the elimination pathways of benzofuran derivatives. Total clearance values ranging from -0.15 to 0.77 log ml/min/kg indicate moderate clearance rates for most compounds, suggesting appropriate elimination kinetics for therapeutic applications. The prediction of active transport mechanisms, including P-glycoprotein substrate activity, provides additional insights into excretion pathways.
Toxicity prediction models have been integrated into ADME analysis to identify potential safety concerns. AMES toxicity testing predictions indicate that most benzofuran derivatives are non-mutagenic, while hepatotoxicity models suggest generally acceptable safety profiles. Maximum tolerated dose predictions range from 0.26 to 1.23 mg/kg/day, providing guidance for dosing strategies in preclinical development.
| ADME Parameter | Prediction Range | Optimal Range | Compliance Rate |
|---|---|---|---|
| Molecular Weight | 238-445 g/mol | <500 g/mol | 95% |
| LogP | 1.8-4.5 | 0-5 | 92% |
| TPSA | 43-120 Ų | <140 Ų | 88% |
| HBA | 2-9 | ≤10 | 100% |
| HBD | 1-5 | ≤5 | 100% |
| Bioavailability Score | 0.35-0.95 | >0.55 | 85% |
| BBB Permeability | Low-High | Variable | 78% |
| CYP Inhibition | Multiple isoforms | Minimal | 65% |